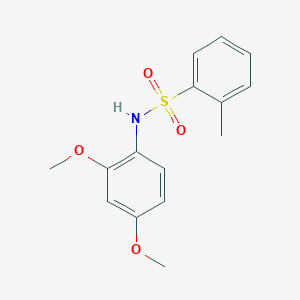
5-Bromo-2-naphthyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-naphthyl benzoate is a chemical compound that is widely used in scientific research. It is a derivative of naphthalene and benzoic acid, and has a molecular formula of C18H11BrO2. This compound is known for its unique properties and has been widely studied for its various applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-naphthyl benzoate involves the hydrolysis of the ester bond by esterases or lipases. Upon hydrolysis, the compound is converted into a fluorescent product that can be detected using various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-naphthyl benzoate are mainly due to its interaction with esterases and lipases. This compound has been shown to inhibit the activity of these enzymes, which can have various implications in biological systems. Additionally, the fluorescent product generated upon hydrolysis of this compound can be used to study various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Bromo-2-naphthyl benzoate is its high sensitivity for the detection of esterase and lipase activity. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its performance in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-Bromo-2-naphthyl benzoate in scientific research. One potential application is in the development of new fluorescent probes for the detection of esterase and lipase activity. Additionally, this compound could be used in the synthesis of new organic compounds with potential biological activity. Further studies are needed to explore the full potential of this compound in various scientific fields.
Synthesemethoden
The synthesis of 5-Bromo-2-naphthyl benzoate is a multistep process that involves the reaction of naphthalene with benzoic acid in the presence of a catalyst. The resulting product is then brominated using a brominating agent such as N-bromosuccinimide. The final product is obtained by purifying the reaction mixture using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-naphthyl benzoate has been extensively used in scientific research for various applications. It is commonly used as a fluorescent probe for the detection of esterase activity in biological samples. This compound is also used as a substrate for the detection of lipase activity in various enzymes. Additionally, it has been used as a reagent in the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C17H11BrO2 |
|---|---|
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
(5-bromonaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C17H11BrO2/c18-16-8-4-7-13-11-14(9-10-15(13)16)20-17(19)12-5-2-1-3-6-12/h1-11H |
InChI-Schlüssel |
PNECGAQSBNVSBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

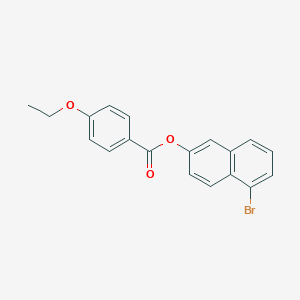
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)
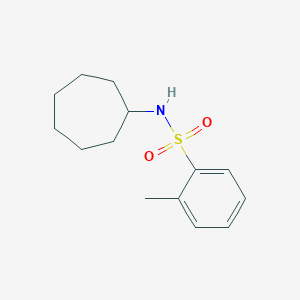



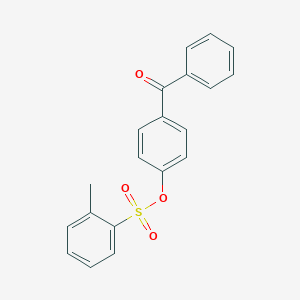

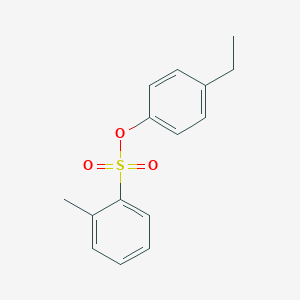
![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
